4-[2-(Methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one hydrochloride
Description
4-[2-(Methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one hydrochloride is an organic compound with a complex structure that includes a pyrazolone core substituted with methylamino and diphenyl groups. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Properties
IUPAC Name |
4-[2-(methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O.ClH/c1-19-13-12-16-17(14-8-4-2-5-9-14)20-21(18(16)22)15-10-6-3-7-11-15;/h2-11,19-20H,12-13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRYVQSFUOLXQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=C(NN(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one hydrochloride typically involves multi-step organic reactions. One common method includes the condensation of 2,5-diphenyl-1H-pyrazol-3-one with 2-(methylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Scientific Research Applications
4-[2-(Methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-[2-(Methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-methylaminoethyl)benzene-1,2-diol
- N-Methyltyramine hydrochloride
- Venlafaxine related compounds
Uniqueness
4-[2-(Methylamino)ethyl]-2,5-diphenyl-1H-pyrazol-3-one hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolone core and the presence of both methylamino and diphenyl groups make it a versatile compound with diverse applications in various fields of research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
